molecular formula C22H14Cl2O3 B11161087 6-chloro-7-[(2-chlorophenyl)methoxy]-4-phenyl-2H-chromen-2-one

6-chloro-7-[(2-chlorophenyl)methoxy]-4-phenyl-2H-chromen-2-one

Cat. No.: B11161087
M. Wt: 397.2 g/mol
InChI Key: APBCNKUHGCFQNS-UHFFFAOYSA-N
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Description

6-chloro-7-[(2-chlorophenyl)methoxy]-4-phenyl-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-ones This compound is characterized by the presence of a chromen-2-one core structure substituted with chloro, chlorophenylmethoxy, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-7-[(2-chlorophenyl)methoxy]-4-phenyl-2H-chromen-2-one typically involves multi-step organic reactions. One common method includes the condensation of 6-chloro-7-hydroxy-4-phenyl-2H-chromen-2-one with 2-chlorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

6-chloro-7-[(2-chlorophenyl)methoxy]-4-phenyl-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the chloro substituents, where nucleophiles like amines or thiols replace the chlorine atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of amine or thiol derivatives.

Scientific Research Applications

6-chloro-7-[(2-chlorophenyl)methoxy]-4-phenyl-2H-chromen-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-chloro-7-[(2-chlorophenyl)methoxy]-4-phenyl-2H-chromen-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent . The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 6-chloro-7-methoxy-2H-chromen-2-one
  • 7-chloro-4-phenyl-2H-chromen-2-one
  • 6-chloro-4-phenyl-2H-chromen-2-one

Uniqueness

6-chloro-7-[(2-chlorophenyl)methoxy]-4-phenyl-2H-chromen-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chloro and chlorophenylmethoxy groups enhances its reactivity and potential interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C22H14Cl2O3

Molecular Weight

397.2 g/mol

IUPAC Name

6-chloro-7-[(2-chlorophenyl)methoxy]-4-phenylchromen-2-one

InChI

InChI=1S/C22H14Cl2O3/c23-18-9-5-4-8-15(18)13-26-21-12-20-17(10-19(21)24)16(11-22(25)27-20)14-6-2-1-3-7-14/h1-12H,13H2

InChI Key

APBCNKUHGCFQNS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)OC3=CC(=C(C=C23)Cl)OCC4=CC=CC=C4Cl

Origin of Product

United States

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